Disperse violet 8

Description

The exact mass of the compound 1,4-Diamino-5-nitroanthraquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

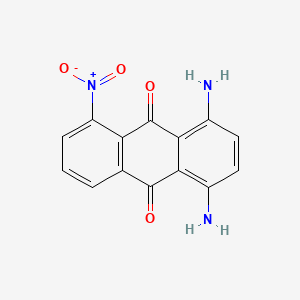

1,4-diamino-5-nitroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c15-7-4-5-8(16)12-11(7)13(18)6-2-1-3-9(17(20)21)10(6)14(12)19/h1-5H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDICTISQCKLMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058868 | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-33-7, 82347-07-7 | |

| Record name | 1,4-Diamino-5-nitro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Violet 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Violet 8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamino-5-nitroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Red 218 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIAMINO-5-NITROANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/184185N98V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disperse Violet 8 (CAS No. 82-33-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 8, with the CAS number 82-33-7, is an anthraquinone-based dye known chemically as 1,4-diamino-5-nitro-9,10-anthracenedione.[1] As a member of the disperse dye class, it is characterized by its low water solubility and its application in dyeing hydrophobic fibers such as polyester, acetate, and nylon.[2][3] This technical guide provides a detailed characterization of this compound, encompassing its physicochemical properties, synthesis, analytical methodologies, and available toxicological information. This document is intended to serve as a comprehensive resource for researchers and scientists working with this compound.

Physicochemical Properties

This compound is a dark blue or purple powder.[3] Its core structure is based on anthraquinone, a tricyclic aromatic ketone. The presence of amino and nitro functional groups significantly influences its chemical properties and color. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 82-33-7 | [2][3][4] |

| Molecular Formula | C₁₄H₉N₃O₄ | [3][4][5] |

| Molecular Weight | 283.24 g/mol | [3][4][5] |

| Appearance | Dark blue to purple powder | [3] |

| Melting Point | 257 °C | [2] |

| Boiling Point | 425.8°C (estimated) | [2] |

| Solubility | Soluble in ethanol, acetone, and benzene. | [3] |

Synthesis

The primary manufacturing method for this compound involves the nitration of 1,4-diaminoanthraquinone.[3] This process is typically carried out using a nitrating agent in the presence of sulfuric acid.

Analytical Characterization

The characterization and quantification of this compound, particularly in complex matrices like textiles, are predominantly achieved through chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with a mass spectrometer (MS) or a photodiode array (PDA) detector, is the method of choice for the separation and quantification of disperse dyes.

Experimental Protocol: HPLC-MS/MS Analysis

This protocol is a general guideline for the analysis of disperse dyes and can be adapted for this compound.

-

Sample Preparation (Textile Matrix):

-

Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces.

-

Place the sample in a suitable extraction vessel.

-

Add 20 mL of methanol and extract using ultrasonication at 50°C for 30 minutes.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.

-

-

Instrumentation:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Methanol or Acetonitrile

-

-

Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detector: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor and product ion transitions for this compound.

-

Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule. The expected characteristic absorption bands are:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | N-H | Stretching (amines) |

| 1670 - 1630 | C=O | Stretching (quinone) |

| 1590 - 1500 | N-O | Asymmetric stretching (nitro group) |

| 1390 - 1300 | N-O | Symmetric stretching (nitro group) |

| 1600 - 1450 | C=C | Aromatic ring stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound would show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the substituted and unsubstituted aromatic rings would appear as distinct multiplets. The protons of the amino groups would likely appear as broad signals.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the quinone system (typically in the range of 180-190 ppm) and the aromatic carbons.

Toxicological Information

The toxicological profile of this compound is not well-documented in publicly available literature. Most safety data sheets indicate that there is no available data for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[2]

However, some sources suggest that it may be a questionable carcinogen with experimental tumorigenic and mutation data reported.[2] It is also noted that upon heating to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[2]

It is important to note that studies on other disperse dyes, such as Disperse Violet 1 (1,4-diaminoanthraquinone), have been conducted. For Disperse Violet 1, acute oral toxicity was found to be low, and it was not mutagenic in several Ames assays, although some mutagenic activity was observed under certain conditions.[7] Given the structural similarities, these findings may provide some indication of the potential hazards of this compound, but direct studies are necessary for a conclusive safety assessment.

Applications

The primary application of this compound is in the dyeing of synthetic textiles. It is used for polyester and its blended fabrics, as well as for acetate, triacetate, acrylic, and polyamide fibers.[3] It can also be used for the coloring of plastics and as a solvent dye.[3]

Conclusion

This compound is a commercially important anthraquinone dye with well-defined physicochemical properties and established applications in the textile and plastics industries. Its characterization is readily achievable through standard analytical techniques such as HPLC-MS. However, a significant data gap exists regarding its toxicological profile. Researchers and professionals handling this compound should exercise caution due to the limited safety data and the potential for hazards associated with related compounds. Further toxicological studies are warranted to fully assess the health and environmental impact of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-DIAMINO-5-NITROANTHRAQUINONE | 82-33-7 [amp.chemicalbook.com]

- 3. 1,4-DIAMINO-5-NITROANTHRAQUINONE | 82-33-7 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 1,4-Diamino-5-nitroanthraquinone | C14H9N3O4 | CID 4421615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

An In-Depth Technical Guide to the Synthesis and Manufacturing of C.I. Disperse Violet 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of C.I. Disperse Violet 8 (C.I. 62030), an anthraquinone-based dye. The document details the chemical pathway, experimental protocols, and key data points relevant to its production.

Introduction

C.I. This compound is a synthetic dye characterized by its bright blue-purple hue. It belongs to the anthraquinone class of colorants, known for their good stability and dyeing properties. Its primary application is in the dyeing of polyester and its blended fabrics. It can also be used for coloring acetate, triacetate, acrylic, and polyamide fibers, as well as for plastics.[1][2] The dye is suitable for high-temperature and high-pressure dyeing methods.[1][2]

The core of its molecular structure is 1,4-diamino-5-nitroanthraquinone.[2] This structure is responsible for its characteristic color and dyeing properties.

Table 1: Chemical and Physical Properties of C.I. This compound

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 62030 |

| CAS Number | 82-33-7 |

| Molecular Formula | C₁₄H₉N₃O₄[1][3] |

| Molecular Weight | 283.24 g/mol [1][3] |

| Appearance | Dark blue powder[1][2] |

| Solubility | Soluble in ethanol, acetone, and benzene[1][2] |

Synthesis Pathway

The manufacturing of C.I. This compound is centered around the nitration of 1,4-diaminoanthraquinone. This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the anthraquinone skeleton.

Caption: Synthesis pathway of C.I. This compound.

The synthesis of the precursor, 1,4-diaminoanthraquinone, can be achieved through various methods, including the replacement of hydroxyl groups from 1,4-dihydroxyanthraquinone.[4]

Experimental Protocol: Synthesis of C.I. This compound

This section outlines a general laboratory-scale procedure for the synthesis of C.I. This compound, based on the nitration of 1,4-diaminoanthraquinone.

Materials:

-

1,4-Diaminoanthraquinone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled Water

-

Filtration apparatus

-

Beakers and flasks

-

Stirring equipment

Procedure:

-

Dissolution: In a clean, dry flask, slowly add 1,4-diaminoanthraquinone to concentrated sulfuric acid while stirring continuously. The mixture should be cooled in an ice bath to maintain a low temperature during dissolution.

-

Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. This mixture should also be cooled. Slowly add the nitrating mixture dropwise to the solution of 1,4-diaminoanthraquinone in sulfuric acid. The temperature of the reaction mixture should be carefully controlled and kept low throughout the addition to prevent over-nitration and side reactions.

-

Reaction: After the addition of the nitrating mixture is complete, allow the reaction to proceed with continuous stirring for a specified period. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Precipitation: Once the reaction is complete, pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. This will cause the product, C.I. This compound, to precipitate out of the solution.

-

Filtration and Washing: Isolate the precipitated solid by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to remove any residual acid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Table 2: Key Experimental Parameters (Illustrative)

| Parameter | Recommended Range/Value |

| Molar Ratio (1,4-diaminoanthraquinone : Nitric Acid) | 1 : 1.1 - 1.5 |

| Reaction Temperature | 0 - 10 °C |

| Reaction Time | 2 - 4 hours |

| Quenching Medium | Ice/Water |

| Purification | Washing with water |

Note: These parameters are illustrative and may require optimization for specific laboratory conditions and desired yield and purity.

Manufacturing Process Overview

The industrial-scale manufacturing of C.I. This compound follows the same fundamental chemical principles as the laboratory synthesis but involves larger-scale equipment and more stringent process control.

Caption: General manufacturing workflow for C.I. This compound.

Key Stages in Manufacturing:

-

Raw Material Handling: Careful handling and precise measurement of 1,4-diaminoanthraquinone, sulfuric acid, and nitric acid are crucial.

-

Reaction: The nitration is carried out in large, temperature-controlled reactors. The rate of addition of the nitrating agent and the reaction temperature are critical parameters to control the quality of the product.

-

Isolation and Purification: The product is precipitated, filtered, and washed on an industrial scale using equipment such as filter presses.

-

Drying and Milling: The purified dye is dried and then milled to achieve a specific particle size distribution, which is important for its performance as a disperse dye.

-

Formulation: The final product is typically formulated with dispersing agents and other additives to ensure optimal performance in dyeing applications.

Data Summary

Table 3: Quantitative Data Overview

| Data Point | Typical Value/Range |

| Purity (HPLC) | > 95% |

| Yield | 80 - 90% (typical) |

| Melting Point | > 250 °C |

| λmax (in a suitable solvent) | ~560-580 nm |

Note: These values are representative and can vary depending on the specific synthesis and purification methods employed.

Conclusion

The synthesis of C.I. This compound is a well-established process based on the nitration of 1,4-diaminoanthraquinone. Careful control of reaction conditions is essential to achieve a high yield and purity of the final product. This technical guide provides a foundational understanding of the synthesis and manufacturing of this important disperse dye for professionals in research and development.

References

An In-depth Technical Guide to the Spectroscopic Data of C14H9N3O4: 3-(4-nitrophenyl)-1H-quinazoline-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with the molecular formula C14H9N3O4, identified as 3-(4-nitrophenyl)-1H-quinazoline-2,4-dione. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its structural characterization through various spectroscopic techniques.

Compound Identification

The molecular formula C14H9N3O4 corresponds to the chemical compound 3-(4-nitrophenyl)-1H-quinazoline-2,4-dione . This structure consists of a quinazoline-2,4-dione core substituted with a 4-nitrophenyl group at the N3 position.

Molecular Structure:

Caption: 2D structure of 3-(4-nitrophenyl)-1H-quinazoline-2,4-dione.

Spectroscopic Data Summary

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.7 | br s | 1H | N1-H |

| ~8.4 | d | 2H | H-2', H-6' (aromatic protons of nitrophenyl ring) |

| ~8.2 | d | 2H | H-3', H-5' (aromatic protons of nitrophenyl ring) |

| ~8.0 | dd | 1H | H-5 (aromatic proton of quinazoline ring) |

| ~7.8 | t | 1H | H-7 (aromatic proton of quinazoline ring) |

| ~7.4 | t | 1H | H-6 (aromatic proton of quinazoline ring) |

| ~7.3 | d | 1H | H-8 (aromatic proton of quinazoline ring) |

Note: The exact chemical shifts and coupling constants (J values) can vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~162 | C=O (C4) |

| ~150 | C=O (C2) |

| ~148 | C-NO₂ |

| ~145 | C-4' |

| ~140 | C-8a |

| ~136 | C-7 |

| ~130 | C-2', C-6' |

| ~128 | C-5 |

| ~125 | C-3', C-5' |

| ~124 | C-6 |

| ~116 | C-4a |

| ~115 | C-8 |

Note: These are approximate chemical shifts. Quaternary carbon signals are typically weaker.

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, Broad | N-H stretch |

| ~1740 | Strong | C=O stretch (amide) |

| ~1670 | Strong | C=O stretch (urea) |

| ~1600, ~1480 | Medium-Strong | C=C aromatic stretch |

| ~1520, ~1350 | Strong | N-O asymmetric and symmetric stretch (NO₂) |

| ~1280-1160 | Medium | C-N stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 283 | [M]⁺ (Molecular ion) |

| Fragments | Loss of NO₂, CO, and fragmentation of the quinazoline and nitrophenyl rings. |

Note: The exact fragmentation pattern depends on the ionization technique used (e.g., EI, ESI).

Biological Activity and Potential Signaling Pathways

Quinazoline-2,4-dione derivatives are known to exhibit a wide range of biological activities, including antibacterial and anticancer properties.

Antibacterial Activity: DNA Gyrase Inhibition

Several studies suggest that quinazoline-2,4-diones can act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.[1]

Caption: Proposed antibacterial mechanism via DNA gyrase inhibition.

Anticancer Activity

The anticancer mechanisms of quinazolinone derivatives are diverse and can involve the inhibition of various cellular targets. These may include:

-

Kinase Inhibition: Many quinazoline derivatives are known to be potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.

-

Microtubule Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[2]

-

PARP Inhibition: Certain quinazoline-2,4-diones have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[3]

A simplified, generalized workflow for identifying the anticancer mechanism of a compound like 3-(4-nitrophenyl)-1H-quinazoline-2,4-dione is presented below.

Caption: Workflow for elucidating the anticancer mechanism.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is required due to the low natural abundance of ¹³C.

-

Data processing is similar to ¹H NMR, with chemical shifts referenced to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Data Acquisition:

-

The sample solution is introduced into the ion source.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

-

This guide provides a foundational understanding of the spectroscopic properties of 3-(4-nitrophenyl)-1H-quinazoline-2,4-dione. For definitive structural confirmation and further research, it is recommended to acquire experimental data on a purified sample of the compound.

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

Solubility Profile of C.I. Disperse Violet 8 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Violet 8, an anthraquinone-based dye, finds applications in various industries, including textiles and plastics.[1] Its efficacy in these applications is intrinsically linked to its solubility characteristics in organic solvents, which dictates its dispersion, absorption, and overall performance. This technical guide provides a comprehensive overview of the solubility of this compound, detailing available data and outlining a robust experimental protocol for its quantitative determination.

Core Concepts in Dye Solubility

The solubility of a disperse dye like this compound in an organic solvent is governed by the principle of "like dissolves like." As a relatively non-polar molecule, it is expected to exhibit greater solubility in less polar organic solvents. Factors such as temperature and the specific molecular interactions between the dye and the solvent molecules play a crucial role in determining the extent of solubility. Generally, the solubility of disperse dyes in organic solvents increases with temperature.

Solubility Data for this compound

Qualitative Solubility of C.I. This compound [1]

| Organic Solvent | Solubility |

| Ethanol | Soluble |

| Acetone | Soluble |

| Benzene | Soluble |

To provide a quantitative perspective, the following table presents solubility data for the parent compound, Anthraquinone, in various organic solvents. This data can serve as a useful proxy for estimating the behavior of this compound, though actual values will differ due to the presence of amino and nitro functional groups in the this compound structure.

Quantitative Solubility of Anthraquinone (Proxy Data)

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |

| Ethanol | 18 | 0.05 |

| Ethanol | 78 | 2.25 |

| Toluene | 15 | 0.19 |

| Toluene | 100 | 2.56 |

| Chloroform | 20 | 0.61 |

| Benzene | 20 | 0.26 |

| Ether | 25 | 0.11 |

Experimental Protocol: Determination of this compound Solubility via UV-Vis Spectrophotometry

This section outlines a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using UV-Vis spectrophotometry. This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

1. Materials and Equipment

-

C.I. This compound (analytical standard)

-

Organic solvent of interest (e.g., ethanol, acetone, spectroscopic grade)

-

Volumetric flasks (various sizes)

-

Pipettes

-

Analytical balance

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or glass, appropriate for the solvent)

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm)

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

2. Procedure

2.1. Preparation of a Standard Stock Solution

-

Accurately weigh a precise amount of this compound (e.g., 10 mg) and transfer it to a 100 mL volumetric flask.

-

Dissolve the dye in a small amount of the chosen organic solvent.

-

Once fully dissolved, dilute the solution to the mark with the same solvent. This is your standard stock solution.

2.2. Construction of a Calibration Curve

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution. For example, prepare five standards by pipetting 1, 2, 5, 10, and 20 mL of the stock solution into separate 100 mL volumetric flasks and diluting to the mark.

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning the absorbance of one of the standard solutions across the visible spectrum (typically 400-700 nm).

-

Measure the absorbance of each standard solution at the determined λmax using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration. This is the calibration curve. A linear relationship should be observed.

2.3. Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of flasks containing a known volume of the organic solvent.

-

Seal the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

2.4. Sample Analysis

-

After reaching equilibrium, allow the undissolved dye to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter to remove any suspended particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

2.5. Calculation of Solubility

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the solvent at that specific temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining dye solubility via UV-Vis spectrophotometry.

Conclusion

While specific quantitative solubility data for C.I. This compound remains elusive in public literature, this guide provides the available qualitative information and a proxy dataset for its parent compound, anthraquinone. The detailed experimental protocol for determining solubility using UV-Vis spectrophotometry offers a robust framework for researchers to generate precise and reliable quantitative data. This information is critical for optimizing the use of this compound in various applications and for the development of new formulations.

References

Photophysical and Fluorescent Properties of Disperse Violet 8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 8 (DV8), chemically identified as 1,4-diamino-5-nitro-9,10-anthracenedione, is a synthetic dye belonging to the anthraquinone class.[1][2] While extensively utilized in the textile industry for its dyeing properties, the inherent fluorescence of its core structure presents opportunities for applications in scientific research, particularly in areas requiring stable fluorophores. This guide provides a comprehensive overview of the photophysical and fluorescent properties of this compound and structurally related anthraquinone dyes, details experimental protocols for their characterization, and offers visualizations of these methodologies.

Anthraquinone-based dyes are noted for their robust chemical and photostability.[3] However, their fluorescence quantum yields can be modest.[4] The introduction of amino substituents to the anthraquinone core, as seen in this compound, is a common strategy to induce or enhance fluorescence.[5] Understanding the specific photophysical parameters of DV8 is crucial for its potential adoption in research and development, for instance, as a molecular probe or in the development of novel sensing platforms.

Molecular Structure and General Properties

-

Chemical Name: 1,4-diamino-5-nitro-9,10-anthracenedione[1]

-

CAS Number: 82-33-7[6]

-

Molecular Formula: C₁₄H₉N₃O₄[2]

-

Molecular Weight: 283.24 g/mol [2]

-

Appearance: Dark blue powder[6]

-

Solubility: Soluble in ethanol, acetone, and benzene.[6]

Photophysical and Fluorescent Properties

Direct experimental data for the photophysical properties of this compound are not extensively reported in the available literature. However, by examining structurally similar amino-anthraquinone dyes, we can infer its likely characteristics. Anthraquinone derivatives are known to exhibit fluorescence, often with large Stokes shifts, but sometimes with low quantum yields.[4] The presence of amino groups generally promotes fluorescence in the anthraquinone scaffold.[5]

Table 1: Photophysical Data of Structurally Related Anthraquinone Dyes

| Compound/Dye Name | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) | Reference(s) |

| DRAQ5 | Solution | 599/644 | 678/697 | 0.003 | Not Reported | [3] |

| CyTRAK Orange | Not Specified | 510 | 610 | Not Reported | Not Reported | [3] |

| AQ-PTZ | Not Specified | Not Reported | 626 | Not Reported | 38 | [7] |

| AQ-PTZ-M | Not Specified | Not Reported | 655 | Not Reported | 124 | [7] |

Note: This table provides data for related compounds to give a comparative context due to the lack of specific published data for this compound.

Experimental Protocols

The characterization of the photophysical properties of a fluorescent dye like this compound involves several key experimental techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which the dye absorbs light, identifying the absorption maxima (λ_max).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable, UV-transparent solvent (e.g., ethanol, acetone, or dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max to ensure linearity with the Beer-Lambert law.[8]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent to be used as a reference and record a baseline spectrum.

-

Measurement: Replace the blank with the cuvette containing the dye solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Fluorescence Spectroscopy

This technique measures the emission spectrum of the dye after excitation at a specific wavelength.

Methodology:

-

Sample Preparation: Use the same dilute solution as prepared for UV-Vis spectroscopy. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Emission Spectrum: Set the excitation monochromator to the λ_max determined from the absorption spectrum. Scan the emission monochromator over a range of longer wavelengths to record the fluorescence emission spectrum.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity. Scan the excitation monochromator over a range of shorter wavelengths. The resulting spectrum should be similar in shape to the absorption spectrum.

-

-

Data Analysis: Identify the wavelength of maximum emission (λ_em) and calculate the Stokes shift (λ_em - λ_abs).

Caption: Workflow for Fluorescence Spectroscopy.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine 6G or Quinine Sulfate).

-

Sample and Standard Preparation: Prepare solutions of both the sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength must be measured and should be below 0.1.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

-

Data Calculation: Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[5]

Caption: Workflow for Relative Quantum Yield Determination.

Fluorescence Lifetime Measurement

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common method for its measurement.

Methodology:

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Use a dilute solution of the dye.

-

Measurement: The sample is excited by the pulsed light source. The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated many times to build a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

Caption: Workflow for Fluorescence Lifetime Measurement via TCSPC.

Potential Applications in Research and Drug Development

While primarily an industrial dye, the fluorescent properties of this compound and similar anthraquinone derivatives could be leveraged in various research contexts:

-

Cellular Imaging: Stable fluorophores are essential for long-term cell imaging. The photostability of the anthraquinone core is advantageous, although the potential for cytotoxicity would need to be thoroughly evaluated.

-

Environmental Sensing: The sensitivity of fluorescence to the local environment could be exploited to develop sensors for pollutants or other analytes.

-

Drug Delivery: Fluorescently tagging drug molecules or delivery vehicles can aid in tracking their distribution and cellular uptake.

Conclusion

This compound, as a member of the fluorescent amino-anthraquinone family, holds potential for scientific applications beyond its traditional use in dyeing. Although specific photophysical data for this compound is sparse in the literature, this guide provides the foundational knowledge and detailed experimental protocols necessary for its characterization. By applying the described spectroscopic techniques, researchers can elucidate the absorption, emission, quantum yield, and fluorescence lifetime of this compound, thereby enabling its evaluation for novel applications in research and development. The provided workflows and data on related compounds offer a solid starting point for scientists and professionals interested in exploring the fluorescent capabilities of this and other anthraquinone-based dyes.

References

- 1. 9,10-Anthracenedione, 1,4-diamino-5-nitro- [webbook.nist.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]

- 5. benchchem.com [benchchem.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. iris.cnr.it [iris.cnr.it]

- 8. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Toxicological and Safety Profile of Disperse Violet 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 82-33-7 | [1] |

| C.I. Number | 62030 | [1] |

| Molecular Formula | C₁₄H₉N₃O₄ | [1] |

| Molecular Weight | 283.24 g/mol | [1] |

| Synonyms | 1,4-diamino-5-nitroanthraquinone | [2] |

Toxicological Data Summary

The available toxicological data for Disperse Violet 8 is limited. The following tables summarize the key findings from the available literature. It is critical to note the general lack of comprehensive data for many standard toxicological assessments.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Mouse | Intravenous | 56 mg/kg | [3] |

| Acute Oral Toxicity | - | - | No data available | [4][5] |

| Acute Dermal Toxicity | - | - | No data available | [5][6] |

| Acute Inhalation Toxicity | - | - | No data available | [6] |

Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Corrosion/Irritation | - | No data available | [4][5] |

| Serious Eye Damage/Irritation | - | No data available | [4][5] |

| Respiratory or Skin Sensitization | - | No data available | [4][5] |

Genotoxicity

| Assay Type | Result | Reference |

| Mutagenicity | Mutation data reported | [3][7] |

Carcinogenicity

| Assessment | Finding | Reference |

| Carcinogenicity | Questionable carcinogen with experimental tumorigenic data | [3][7] |

Repeated Dose Toxicity

| Endpoint | Result | Reference |

| STOT-Single Exposure | No data available | [4][5] |

| STOT-Repeated Exposure | No data available | [4][5] |

Reproductive Toxicity

| Endpoint | Result | Reference |

| Reproductive Toxicity | No data available | [4] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies conducted on this compound are not extensively reported in the publicly available literature. The following represents a generalized workflow for the types of studies for which data has been indicated.

Acute Intravenous Toxicity (LD₅₀) Workflow

This diagram illustrates a general procedure for determining the median lethal dose (LD₅₀) of a substance administered intravenously to mice.

Caption: Generalized workflow for an acute intravenous LD₅₀ study in mice.

Signaling Pathways

Information regarding the specific signaling pathways affected by this compound is not available in the reviewed literature.

Discussion

The available data on the toxicology of this compound is sparse. The most definitive quantitative value is the intravenous LD₅₀ in mice, which is 56 mg/kg, indicating a degree of toxicity via this route of exposure. The classification as a "poison by intravenous route" is consistent with this finding.[3][7]

The reports of "mutation data" and its status as a "questionable carcinogen with experimental tumorigenic data" are significant flags for potential long-term health effects.[3][7] However, without access to the detailed study reports, including the specific assays conducted, the doses tested, and the nature of the tumorigenic findings, a thorough risk assessment is challenging.

The absence of data for crucial endpoints such as oral and dermal toxicity, skin and eye irritation, and sensitization is a major data gap. Safety Data Sheets for this compound often state "no data available" for these parameters.[4][5] This lack of information prevents a comprehensive evaluation of the risks associated with handling and exposure to this substance through common routes.

Conclusion

This compound has demonstrated acute toxicity via the intravenous route in mice and has raised concerns regarding its potential mutagenicity and carcinogenicity. However, the overall toxicological profile of this compound remains largely incomplete due to the lack of publicly available data on other critical endpoints. For a comprehensive safety assessment, further studies investigating acute oral and dermal toxicity, skin and eye irritation, skin sensitization, and repeated dose toxicity are necessary. Additionally, detailed reports of the existing mutagenicity and carcinogenicity studies would be invaluable for a more complete understanding of the potential hazards associated with this compound. Researchers and professionals working with this compound should exercise caution, implementing appropriate safety protocols to minimize exposure, particularly through routes that may lead to systemic absorption.

References

An In-depth Technical Guide on the Environmental Impact and Degradation of Disperse Violet 8

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Violet 8 (C.I. 62030) is an anthraquinone dye utilized in the textile industry for dyeing synthetic fibers. This guide provides a comprehensive overview of its environmental impact, focusing on its ecotoxicity and degradation. Due to a lack of specific quantitative data for this compound in publicly available literature, this document synthesizes information on closely related anthraquinone dyes and general principles of disperse dye toxicology and degradation. It outlines experimental protocols for assessing its environmental fate and discusses potential cellular impacts. The significant data gap regarding the specific signaling pathways affected by this compound is a critical area for future research.

Introduction

Disperse dyes, including this compound, are characterized by their low water solubility and their application as a fine dispersion to color hydrophobic fibers such as polyester.[1] The very properties that make them effective for dyeing also contribute to their environmental persistence. Incomplete exhaustion during the dyeing process leads to their release into wastewater, posing potential risks to aquatic ecosystems.[1] Understanding the ecotoxicity and degradability of these compounds is crucial for environmental risk assessment and the development of effective remediation strategies.

Chemical and Physical Properties of this compound

| Property | Value |

| CI Name | This compound |

| CI Number | 62030 |

| CAS Number | 82-33-7 |

| Molecular Formula | C₁₄H₉N₃O₄ |

| Molecular Weight | 283.24 g/mol |

| Molecular Structure | Anthraquinone |

| Appearance | Dark blue powder |

| Solubility | Soluble in ethanol, acetone, and benzene |

Source: World Dye Variety[2]

Environmental Impact and Ecotoxicity

Aquatic Toxicity

Disperse dyes can be toxic to aquatic life, with effects ranging from acute lethality to chronic impacts on growth and reproduction.[1] The toxicity of byproducts from dye degradation can sometimes be greater than the parent compound. For instance, byproducts of the related Disperse Violet 93 were found to be more mutagenic and toxic to Daphnia similis than the original dye.[3]

Table 1: Summary of Ecotoxicity Data for Related Disperse Dyes

| Substance | Organism | Endpoint | Value | Reference |

| Disperse Violet 93 Byproduct (non-Cl PBTA-9) | Daphnia similis | 48h EC50 | 258 µg/L | [3] |

| Disperse Violet 93 Byproduct (PBTA-9) | Daphnia similis | 48h EC50 | 444 µg/L | [3] |

Note: No specific LC50 or EC50 data for this compound was found in the reviewed literature. The data presented is for byproducts of a different but structurally related disperse dye.

Genotoxicity and Mutagenicity

Some disperse dyes have been shown to be genotoxic and mutagenic. For example, Disperse Blue 291 induced genotoxic and mutagenic effects in a human hepatic cell line (HepG2).[4] While a safety assessment of Disperse Violet 1 (a different compound) found it to be practically non-toxic in acute oral tests, some mutagenic activity was observed in Ames assays at high concentrations.[5] The genotoxic potential of this compound requires specific investigation.

Degradation of this compound

The degradation of this compound in the environment can occur through biotic (biodegradation) and abiotic (e.g., photocatalysis, sonochemical degradation) processes. Due to its anthraquinone structure, it is expected to be more resistant to degradation than azo dyes.

Biodegradation

The complex aromatic structure of anthraquinone dyes generally makes them recalcitrant to biodegradation by microorganisms under conventional aerobic conditions. However, some fungi, particularly brown rot fungi, have shown the ability to degrade disperse dyes. For instance, Dichomitus dickinsii achieved 76% degradation of Disperse Violet S3RL.[6]

Abiotic Degradation

Advanced Oxidation Processes (AOPs) are promising methods for the degradation of persistent organic pollutants like disperse dyes.

Photocatalysis, often using semiconductors like titanium dioxide (TiO₂) or zinc oxide (ZnO), can effectively degrade anthraquinone dyes. Under UV or visible light irradiation, these catalysts generate highly reactive hydroxyl radicals that can break down the dye molecule. The degradation of Disperse Violet 26 has been successfully demonstrated using TiO₂ and ZnO nanomaterials.[7]

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This leads to the generation of reactive radicals that can degrade organic molecules. This method has been shown to be effective for the degradation of various dyes.[8][9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for assessing the environmental fate of this compound. The following sections provide generalized methodologies that can be adapted for this specific dye.

Aquatic Toxicity Testing

Standardized ecotoxicity tests are used to determine the lethal concentration (LC50) or effective concentration (EC50) of a substance.

Protocol 1: Acute Immobilisation Test with Daphnia magna (OECD 202)

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Substance: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, ethanol) due to its low water solubility. A series of dilutions are then made in the test medium.

-

Test Conditions:

-

Temperature: 20 ± 2 °C.

-

Photoperiod: 16 hours light / 8 hours dark.

-

Test duration: 48 hours.

-

-

Procedure:

-

Place a set number of daphnids (e.g., 20) into test vessels containing the different concentrations of this compound and a control (medium only).

-

Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

-

-

Data Analysis: Calculate the 48-hour EC50 value, the concentration at which 50% of the daphnids are immobilized, using appropriate statistical methods (e.g., probit analysis).[10]

Protocol 2: Alga, Growth Inhibition Test (OECD 201)

-

Test Organism: Exponentially growing cultures of a green alga, such as Scenedesmus subspicatus.

-

Test Substance: Prepare test solutions of this compound as described in Protocol 1.

-

Test Conditions:

-

Temperature: 21-24 °C.

-

Continuous illumination.

-

Test duration: 72 hours.

-

-

Procedure:

-

Inoculate the test solutions and controls with a low concentration of algal cells.

-

Incubate under constant illumination and temperature.

-

Measure the algal growth (e.g., by cell counts, fluorescence, or absorbance) at 24, 48, and 72 hours.

-

-

Data Analysis: Calculate the 72-hour EC50 value, the concentration that causes a 50% reduction in algal growth, for both growth rate and yield.

Biodegradation Assessment

Protocol 3: Ready Biodegradability - Closed Bottle Test (OECD 301D)

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Test Substance: A known concentration of this compound (e.g., 2-5 mg/L).

-

Test Setup:

-

Prepare test bottles with mineral medium, inoculum, and the test substance.

-

Include control bottles with only inoculum, and a reference substance (e.g., sodium benzoate) to verify the activity of the inoculum.

-

A toxicity control containing the test substance and the reference substance should also be included.[11]

-

-

Procedure:

-

Fill the bottles completely, ensuring no air bubbles are present, and seal them.

-

Incubate in the dark at a constant temperature (e.g., 20 °C) for 28 days.

-

Measure the dissolved oxygen concentration in the bottles at regular intervals.

-

-

Data Analysis: Calculate the percentage of biodegradation based on the biochemical oxygen demand (BOD) relative to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% degradation within a 10-day window.[11][12]

Photocatalytic Degradation

Protocol 4: Laboratory-Scale Photocatalytic Degradation

-

Photoreactor Setup: A batch reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) or a solar simulator. The reactor should have a cooling jacket to maintain a constant temperature.[5]

-

Catalyst: A photocatalyst such as TiO₂ (e.g., P25) or ZnO.

-

Procedure:

-

Prepare a solution of this compound of a known initial concentration (e.g., 10-50 mg/L).

-

Add the photocatalyst to the solution to create a suspension (e.g., 0.5-1.5 g/L).

-

Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

-

Turn on the light source to initiate the reaction.

-

Withdraw aliquots of the suspension at regular time intervals.

-

Separate the catalyst from the solution by centrifugation or filtration.

-

-

Analysis:

-

Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer to monitor the decolorization.

-

Analyze the samples using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent dye and its degradation byproducts.[10]

-

Total Organic Carbon (TOC) analysis can be used to determine the extent of mineralization.

-

Sonochemical Degradation

Protocol 5: Laboratory-Scale Sonochemical Degradation

-

Sonoreactor Setup: A batch reactor equipped with an ultrasonic transducer operating at a specific frequency (e.g., 20-500 kHz) and power output.

-

Procedure:

-

Prepare a solution of this compound of a known initial concentration.

-

Place the solution in the sonoreactor.

-

Turn on the ultrasonic transducer.

-

Withdraw samples at regular time intervals.

-

-

Analysis: Analyze the samples as described in the photocatalytic degradation protocol (Section 4.3) to monitor the degradation of the dye and the formation of byproducts.

Potential Signaling Pathways and Cellular Impact

There is currently no specific information in the reviewed literature on the signaling pathways affected by this compound. However, studies on other disperse dyes suggest potential mechanisms of toxicity.

Exposure of cells to certain disperse dyes has been shown to impair cell viability and mitochondrial function.[13] This can manifest as an increase in oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[14][15] Chronic oxidative stress can lead to damage to cellular components, including DNA, proteins, and lipids, and can trigger inflammatory responses.[15]

Some studies on other dyes have indicated the involvement of specific signaling pathways in their toxic effects. For example, some natural dye compounds have been shown to modulate pathways such as MAPK/ERK, PI3K/AKT, and NF-κB, which are involved in cell proliferation, survival, and inflammation.[16] Future research on this compound should investigate its potential to induce oxidative stress and its effects on these and other key cellular signaling pathways.

Diagram 1: General Experimental Workflow for Assessing Dye Degradation

References

- 1. tandfonline.com [tandfonline.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jrh.gmu.ac.ir [jrh.gmu.ac.ir]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. pubdata.leuphana.de [pubdata.leuphana.de]

- 12. oecd.org [oecd.org]

- 13. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. The Comet Assay as a Tool to Detect the Genotoxic Potential of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Disperse Violet 8: An In-depth Technical Guide to its Dyeing Mechanism on Synthetic Fibers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 8, also identified by the Colour Index (C.I.) number 62030, is an anthraquinone-based disperse dye.[1] Belonging to a class of non-ionic dyes with low water solubility, it is primarily utilized for coloring hydrophobic synthetic fibers. This technical guide provides a comprehensive overview of the core mechanisms governing the application of this compound as a dye for synthetic fibers, with a particular focus on polyester. The content herein details the dye's chemical and physical properties, the thermodynamics and kinetics of the dyeing process, relevant experimental protocols, and its performance characteristics.

Chemical and Physical Properties of this compound

This compound is characterized by its anthraquinone structure, which is responsible for its bright violet hue. Its non-ionic nature and low aqueous solubility are fundamental to its application as a disperse dye.

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 62030 |

| CAS Registry Number | 82-33-7 |

| Molecular Formula | C₁₄H₉N₃O₄ |

| Molecular Weight | 283.24 g/mol |

| Chemical Structure | Anthraquinone |

| Physical Appearance | Dark blue powder |

| Solubility | Soluble in ethanol, acetone, and benzene; sparingly soluble in water |

Table 1: Chemical and Physical Properties of this compound.[1]

Dyeing Mechanism of this compound on Synthetic Fibers

The application of this compound to synthetic fibers, such as polyester, is a complex process governed by the principles of diffusion and intermolecular forces. The overall mechanism can be conceptualized as the transfer of the dye from a solid dispersion in an aqueous medium to a solid solution within the fiber.

The dyeing process unfolds in the following sequential stages:

-

Dispersion of the Dye: Due to its low water solubility, this compound is finely ground and dispersed in the dyebath with the aid of dispersing agents. These agents prevent the aggregation of dye particles and ensure a stable, uniform dispersion.

-

Adsorption onto the Fiber Surface: Individual dye molecules, present in a small concentration in the aqueous phase, migrate to the surface of the synthetic fiber.

-

Diffusion into the Fiber: Under conditions of high temperature (typically 120-130°C) and pressure, the amorphous regions of the polyester fibers swell. This increases the segmental mobility of the polymer chains, creating transient voids. The dye molecules then diffuse from the fiber surface into these amorphous regions.

-

Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place by van der Waals forces and hydrophobic interactions with the polymer chains, forming a stable solid solution.

The efficiency of this process is influenced by several factors, including temperature, pH, the presence of carriers or dispersing agents, and the specific characteristics of the synthetic fiber.

Signaling Pathways and Logical Relationships

The logical workflow of the disperse dyeing process can be visualized as a series of interconnected steps, each influencing the subsequent one.

Quantitative Data

| Fastness Property | Test Method | Rating |

| Light Fastness | AATCC | 5 |

| Washing Fastness (Fading) | ISO | 4-5 |

| Washing Fastness (Staining) | ISO | 3-4 |

| Perspiration Fastness (Fading) | ISO | 5 |

| Perspiration Fastness (Staining) | ISO | 4-5 |

| Ironing Fastness (Fading) | ISO | 4-5 |

| Ironing Fastness (Staining) | ISO | 3-4 |

| Sublimation Fastness | ISO | 6 |

Table 2: Fastness Properties of this compound.[1]

Note on Kinetic and Thermodynamic Data:

Extensive searches for peer-reviewed research articles detailing the specific kinetic and thermodynamic parameters for the dyeing of synthetic fibers with C.I. This compound did not yield specific quantitative data. The available literature focuses on other disperse dyes, such as C.I. Disperse Orange 30 and C.I. Disperse Blue 56.

However, the general models used to describe the dyeing process are well-established. The adsorption behavior of disperse dyes on polyester often follows the Nernst partition model , which assumes the dye distributes itself between the fiber and the dyebath, forming a solid solution. The kinetics of dyeing are typically analyzed using pseudo-first-order or pseudo-second-order models to determine the rate constants.

Thermodynamic parameters such as the standard affinity (Δμ°) , enthalpy of dyeing (ΔH°) , and entropy of dyeing (ΔS°) are calculated from the equilibrium dyeing data at different temperatures. These parameters provide insights into the spontaneity and nature of the dye-fiber interactions. For most disperse dyes on polyester, the dyeing process is endothermic (positive ΔH°) and spontaneous (negative ΔG°).

Experimental Protocols

The following are detailed methodologies for the dyeing of polyester with disperse dyes, which can be adapted for this compound.

High-Temperature High-Pressure (HTHP) Dyeing of Polyester

This is the most common method for applying disperse dyes to polyester, ensuring good dye penetration and fastness.

Materials and Reagents:

-

Polyester fabric

-

This compound

-

Dispersing agent (e.g., a lignosulphonate or naphthalene sulphonate condensate)

-

Acetic acid (to adjust pH)

-

Deionized water

Procedure:

-

Scouring of Fabric: The polyester fabric is first scoured with a solution containing a non-ionic detergent (e.g., 2 g/L) and sodium carbonate (e.g., 1 g/L) at 60-70°C for 30 minutes to remove any impurities. The fabric is then thoroughly rinsed with hot and cold water and dried.

-

Dye Bath Preparation: A paste of the required amount of this compound is made with a small amount of water and dispersing agent. This paste is then added to the dyebath containing deionized water. The pH of the dyebath is adjusted to 4.5-5.5 with acetic acid.

-

Dyeing: The scoured polyester fabric is introduced into the dyebath at room temperature. The temperature of the dyebath is raised to 130°C at a rate of 1-2°C/minute. Dyeing is continued at this temperature for 60 minutes.

-

Cooling and Rinsing: The dyebath is then cooled to 70°C, and the dyed fabric is removed and rinsed thoroughly with hot and cold water.

-

Reduction Clearing: To remove any unfixed dye from the fiber surface and improve wash fastness, a reduction clearing process is carried out. The dyed fabric is treated with a solution containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L) at 70-80°C for 15-20 minutes.

-

Final Rinsing and Drying: The fabric is rinsed thoroughly with hot and cold water, neutralized with a weak solution of acetic acid if necessary, and finally dried.

Carrier Dyeing of Polyester

This method is used for dyeing polyester at atmospheric pressure (around 100°C) with the aid of a "carrier," which is a swelling agent for the fiber.

Materials and Reagents:

-

Polyester fabric

-

This compound

-

Dispersing agent

-

Carrier (e.g., o-phenylphenol, diphenyl, or methylnaphthalene-based)

-

Acetic acid

-

Deionized water

Procedure:

-

Scouring: The fabric is scoured as described in the HTHP method.

-

Dye Bath Preparation: The dyebath is prepared with deionized water, the dispersed dye, dispersing agent, and the carrier. The pH is adjusted to 4.5-5.5 with acetic acid.

-

Dyeing: The scoured fabric is introduced into the dyebath at about 60°C. The temperature is raised to the boil (100°C) and maintained for 60-90 minutes.

-

Cooling and Rinsing: The dyebath is cooled, and the fabric is rinsed as in the HTHP method.

-

Reduction Clearing and Final Steps: Reduction clearing and subsequent rinsing and drying are carried out as described in the HTHP method.

Visualization of Experimental Workflow

The general experimental workflow for determining the dyeing kinetics and thermodynamics is depicted below.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Specifications of Disperse Violet 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 8, also known by its IUPAC name 1,4-diamino-5-nitroanthracene-9,10-dione, is a synthetic dye belonging to the anthraquinone class.[1][2][3][4] Its molecular structure, characterized by the anthraquinone core with amino and nitro functional groups, imparts a distinct bright blue-purple hue.[1] This dye is primarily utilized in the textile industry for dyeing polyester and its blended fabrics, as well as other synthetic fibers like acetate, acrylic, and polyamide.[1] It also finds applications in plastic coloring and as a solvent dye.[1] This technical guide provides a comprehensive overview of the physical and chemical specifications of this compound, along with relevant experimental protocols.

Chemical and Physical Properties

This compound is a dark blue to purple powder.[1] It is soluble in organic solvents such as ethanol, acetone, and benzene.[1] The key chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Information

| Property | Value | Reference |

| IUPAC Name | 1,4-diamino-5-nitroanthracene-9,10-dione | [2][4] |

| Synonyms | C.I. 62030, C.I. This compound, Celliton Violet B | [2][3] |

| CAS Number | 82-33-7 | [1][2][3] |

| Molecular Formula | C₁₄H₉N₃O₄ | [1][3] |

| Molecular Weight | 283.24 g/mol | [1][3] |

| Chemical Structure | Anthraquinone | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | Dark blue/purple powder | [1] |

| Melting Point | 257 °C (conflicting data exists) | [5] |

| Boiling Point | 634.9 °C at 760 mmHg | [6] |

| Density | 1.614 g/cm³ | |

| Solubility | Soluble in ethanol, acetone, benzene. May be soluble in DMSO. | [1] |

Spectral Properties

Detailed spectral data for this compound is not widely published in academic literature. However, based on its chemical structure and data for related compounds, the following characteristics can be expected.

Infrared (IR) Spectrum

The IR spectrum of 1,4-diamino-5-nitro-9,10-anthracenedione is available from the NIST WebBook.[3] Key expected vibrational bands include:

-

N-H stretching from the primary amino groups, typically in the range of 3300-3500 cm⁻¹.

-

C=O stretching from the quinone carbonyl groups, expected around 1670-1630 cm⁻¹.

-

N=O stretching from the nitro group, typically appearing as two bands around 1550-1500 cm⁻¹ (asymmetric) and 1360-1320 cm⁻¹ (symmetric).

-

C=C stretching from the aromatic rings, in the 1600-1450 cm⁻¹ region.

UV-Visible (UV-Vis) Spectrum

As a colored dye, this compound exhibits strong absorption in the visible region of the electromagnetic spectrum. The exact λmax (wavelength of maximum absorbance) would need to be determined experimentally, but based on its violet color, it is expected to absorb strongly in the yellow-green region of the spectrum (around 560-600 nm).

Nuclear Magnetic Resonance (NMR) Spectrum

Experimental Protocols

The following sections outline general experimental methodologies relevant to the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The industrial synthesis of this compound involves the nitration of 1,4-diaminoanthraquinone.[1] A general laboratory-scale procedure can be adapted from standard nitration protocols for aromatic compounds.

Reaction: Nitration of 1,4-diaminoanthraquinone.

Reagents:

-

1,4-diaminoanthraquinone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

Procedure:

-

In a flask equipped with a stirrer and thermometer, dissolve 1,4-diaminoanthraquinone in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.

-

Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period (this would require optimization, but typically a few hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the resulting solid, wash it thoroughly with water until the filtrate is neutral, and then dry the product.

Synthesis workflow for this compound.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) or by column chromatography.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Eluent: A solvent system of increasing polarity, for example, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone.

-

Procedure:

-

Prepare a slurry of silica gel in the initial eluent and pack it into a chromatography column.

-

Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with the solvent system, collecting fractions.

-